molecular formula C14H15BO3 B1271526 4-Benzyloxy-2-methylphenylboronic acid CAS No. 847560-49-0

4-Benzyloxy-2-methylphenylboronic acid

Cat. No.: B1271526
CAS No.: 847560-49-0
M. Wt: 242.08 g/mol
InChI Key: VCDFDGOVNBMYRW-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-methylphenylboronic acid is an organic compound with the molecular formula C14H15BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a benzyloxy group at the 4-position and a methyl group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-2-methylphenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-benzyloxy-2-methylphenol.

    Borylation: The phenol undergoes borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-2-methylphenylboronic acid primarily undergoes the following types of reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

The primary application of 4-Benzyloxy-2-methylphenylboronic acid lies in organic synthesis, specifically in:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound acts as a boron reagent, facilitating the formation of new carbon-carbon bonds between aryl halides and organoboron compounds. The reaction mechanism involves several steps: oxidative addition, transmetalation, and reductive elimination, making it a cornerstone in constructing complex organic molecules .
Reaction Type Role of this compound
Suzuki-Miyaura ReactionActs as a coupling partner for aryl halides
Carbon-Carbon Bond FormationEssential for synthesizing pharmaceuticals and materials

Medicinal Chemistry

In medicinal chemistry, this compound exhibits promising biological activities:

  • Anticancer Activity : Studies have shown that boronic acids can significantly reduce the viability of cancer cells while preserving healthy cells. For instance, certain derivatives of this compound reduced prostate cancer cell viability to 33% at a concentration of 5 µM while maintaining healthy cell viability at 71% .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 to 13 mm.
  • Antiviral Activity : Novel derivatives containing boronic acids have been synthesized to target neuraminidase in viruses like H1N1 and H5N1, showing improved antiviral activity compared to existing treatments .
Biological Activity Effectiveness
AnticancerReduces cancer cell viability significantly
AntimicrobialEffective against multiple bacterial strains
AntiviralShows enhanced activity against specific viruses

Material Science

In material science, this compound is utilized in developing advanced materials:

  • Polymer Synthesis : The compound serves as an intermediate in synthesizing polymers with specific properties that can be tailored for electronics or biomedical applications.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various boronic compounds on prostate cancer cells (PC-3) and normal fibroblast cells (L929). The results indicated significant cytotoxicity against cancer cells while normal cells remained relatively unaffected. This highlights the potential for selective targeting in cancer therapies.

Case Study 2: Antimicrobial Efficacy

In antimicrobial assays, derivatives of boronic acids were tested against multiple pathogens. The results indicated effective growth inhibition across different species, suggesting their potential use in treating infections caused by resistant strains.

Case Study 3: Antioxidant Potential

Compounds were assessed using various antioxidant assays (DPPH, ABTS) and showed promising results in scavenging free radicals. This suggests that this compound could contribute to oxidative stress mitigation in biological systems.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: 4-Benzyloxy-2-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the benzyloxy group can influence the electronic properties of the phenyl ring, affecting the overall reaction outcome .

Biological Activity

4-Benzyloxy-2-methylphenylboronic acid is an arylboronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to participate in key biochemical reactions, particularly the Suzuki-Miyaura coupling, which is vital for the synthesis of complex organic molecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and implications for drug development.

Target Interactions

The primary mechanism of action for this compound involves its interaction with various biomolecules, particularly enzymes and proteins. The boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, which can lead to enzyme inhibition or activation.

Biochemical Pathways

The compound is primarily utilized in the Suzuki-Miyaura cross-coupling reaction, where it acts as a reactant that facilitates the formation of carbon-carbon bonds. This reaction is catalyzed by palladium and involves a process known as transmetalation, where the boronic acid transfers an organic group to the palladium center.

Anticancer Properties

Research indicates that boronic acids, including this compound, may exhibit anticancer activity. In studies involving various cancer cell lines, compounds structurally similar to this compound were shown to decrease cell viability significantly while preserving the viability of healthy cells. For instance, certain derivatives reduced prostate cancer cell viability to 33% at a concentration of 5 µM while maintaining healthy cell viability at 71% .

Antimicrobial Activity

Moreover, this compound has demonstrated antimicrobial properties against a range of microorganisms. Inhibition zones ranging from 7 to 13 mm were observed against bacteria such as Staphylococcus aureus and Escherichia coli when tested with related boronic compounds . This suggests that this compound may hold promise as an antimicrobial agent.

Antioxidant Activity

Antioxidant assays have also been conducted on boronic acid derivatives, revealing significant antioxidant activity comparable to standard antioxidants like α-Tocopherol and Butylated Hydroxytoluene (BHT). These findings suggest that this compound could contribute to oxidative stress mitigation in biological systems .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of boronic acids:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various boronic compounds on prostate cancer cells (PC-3) and normal fibroblast cells (L929). The results indicated that while cancer cells were significantly affected, healthy cells showed resilience at similar concentrations .
  • Antimicrobial Efficacy : In antimicrobial assays, derivatives of boronic acids were tested against multiple pathogens. The results indicated effective growth inhibition across different species, highlighting their potential use in treating infections caused by resistant strains .
  • Antioxidant Potential : Compounds were assessed using various antioxidant assays (DPPH, ABTS) and showed promising results in scavenging free radicals .

Q & A

Basic Questions

Q. Q1. What are the key synthetic routes for 4-Benzyloxy-2-methylphenylboronic acid, and how do reaction conditions influence yield?

A1. The synthesis typically involves Suzuki-Miyaura coupling precursors or directed ortho-metalation. Key steps include:

  • Protection of hydroxyl groups : Benzyl ether protection (via benzyl bromide/K₂CO₃) prevents unwanted side reactions during boronation .
  • Boronation : Lithiation of the methyl-substituted intermediate followed by quenching with trimethyl borate yields the boronic acid. Reaction temperatures below −78°C minimize boroxin formation, which reduces purity .
  • Workup : Acidic hydrolysis (e.g., HCl) ensures deprotection and boronic acid formation. Yields (~60–75%) depend on solvent polarity (THF preferred) and exclusion of moisture .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

A2. Standard analytical workflows include:

  • NMR : ¹¹B NMR (δ ~30 ppm confirms boronic acid; boroxins appear at δ ~18 ppm). ¹H NMR detects residual benzyl-protecting groups (aromatic protons at δ 7.3–7.5 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve boronic acid from boroxins. ESI-MS (negative mode) shows [M−H]⁻ at m/z 241.08 .
  • Mp analysis : Pure samples melt at 105–110°C; deviations indicate impurities (e.g., unreacted precursors) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the benzyloxy and methyl groups influence cross-coupling reactivity?

A3. The benzyloxy group acts as an electron-donating substituent, enhancing para-directed electrophilic substitution in Suzuki reactions. However, the ortho-methyl group introduces steric hindrance, slowing transmetalation. Optimization strategies include:

  • Catalyst choice : Bulky ligands (e.g., SPhos) mitigate steric effects, improving coupling yields with aryl halides .
  • Solvent effects : Polar aprotic solvents (DME) stabilize the boronate intermediate, accelerating oxidative addition .
  • Temperature : Reactions at 80–100°C balance steric limitations without promoting protodeboronation .

Q. Q4. What are the common sources of data contradictions in reported catalytic efficiencies for this compound?

A4. Discrepancies arise from:

  • Moisture sensitivity : Trace water induces boroxin formation, reducing active boronic acid concentration. Studies using rigorous drying protocols (e.g., molecular sieves) report higher turnover numbers .
  • Substrate ratios : Excess aryl halide (1.5–2 eq.) compensates for steric hindrance but may lead to homocoupling byproducts if Pd loading exceeds 5 mol% .
  • Analytical methods : LC-MS quantitation underestimates boroxins compared to ¹¹B NMR, leading to inflated yield claims .

Q. Q5. How can researchers address challenges in purifying this compound?

A5. Purification hurdles include:

  • Silica gel adsorption : Boronic acids bind irreversibly to silica. Alternatives include:
    • Size-exclusion chromatography : Sephadex LH-20 in methanol removes boroxins .
    • Recrystallization : Ethanol/water (1:3) at −20°C precipitates pure product .
  • Boroxin removal : Acidic wash (1M HCl) hydrolyzes boroxins to boronic acid, but prolonged exposure degrades the benzyloxy group .

Q. Q6. What novel applications exist beyond traditional cross-coupling reactions?

A6. Emerging uses include:

  • Carbohydrate sensing : The boronic acid moiety forms reversible esters with diols, enabling glucose detection in physiological buffers (pH 7.4). Selectivity over fructose requires tuning the benzyloxy group’s electronic profile .
  • MOF synthesis : As a linker in metal-organic frameworks (MOFs), the compound’s rigidity enhances porosity for gas storage (e.g., CO₂ adsorption at 298 K) .
  • Protease inhibition : The methyl group’s hydrophobicity improves binding to thrombin’s active site (IC₅₀ ~2 µM in vitro) .

Q. Methodological Best Practices

Q. Q7. What protocols ensure stability during long-term storage?

A7.

  • Storage conditions : Argon-filled vials at −20°C (desiccated) prevent oxidation and boroxin formation. Avoid DMSO, which accelerates decomposition .
  • Stability monitoring : Quarterly ¹H NMR checks detect degradation (e.g., benzyl group cleavage or boroxin peaks) .

Q. Q8. How can computational modeling guide derivative design?

A8.

  • DFT calculations : Predict substituent effects on pKa (e.g., methyl lowers acidity to ~8.5 vs. 9.2 for unsubstituted analogs) and binding affinity .
  • Docking studies : Identify optimal substituents for target proteins (e.g., benzyloxy rotation barriers in enzyme pockets) .

Properties

IUPAC Name

(2-methyl-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDFDGOVNBMYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378304
Record name 4-Benzyloxy-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847560-49-0
Record name 4-Benzyloxy-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxy)-2-methylbenzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Benzyloxy-2-methylphenylboronic acid
4-Benzyloxy-2-methylphenylboronic acid
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4-Benzyloxy-2-methylphenylboronic acid
4-Benzyloxy-2-methylphenylboronic acid
4-Benzyloxy-2-methylphenylboronic acid

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